molecular formula C8H15NO2 B13345163 Rel-(1R,2S)-2-(aminomethyl)cyclohexane-1-carboxylic acid

Rel-(1R,2S)-2-(aminomethyl)cyclohexane-1-carboxylic acid

Cat. No.: B13345163
M. Wt: 157.21 g/mol
InChI Key: XOISOAJGMXHXPL-RNFRBKRXSA-N
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Description

Rel-(1R,2S)-2-(aminomethyl)cyclohexane-1-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,2S)-2-(aminomethyl)cyclohexane-1-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the aminomethyl and carboxylic acid groups.

    Carboxylation: The carboxylic acid group is introduced via carboxylation of the intermediate aminomethylcyclohexane using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Continuous Flow Synthesis: Utilizing continuous flow reactors allows for precise control over reaction conditions, leading to higher yields and purity.

    Purification: The final product is purified using crystallization or chromatography techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,2S)-2-(aminomethyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aminomethyl group can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of substituted aminomethylcyclohexane derivatives.

Scientific Research Applications

Rel-(1R,2S)-2-(aminomethyl)cyclohexane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its interactions with enzymes and receptors due to its chiral nature.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Rel-(1R,2S)-2-(aminomethyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound interacts with enzymes and receptors, influencing their activity.

    Pathways Involved: It can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes.

Comparison with Similar Compounds

Rel-(1R,2S)-2-(aminomethyl)cyclohexane-1-carboxylic acid can be compared with similar compounds such as:

    Rel-(1R,2R)-2-(aminomethyl)cyclohexane-1-carboxylic acid: Differing in stereochemistry, leading to different biological activities.

    Rel-(1S,2S)-2-(aminomethyl)cyclohexane-1-carboxylic acid: Another stereoisomer with distinct reactivity and interactions.

    Rel-(1S,2R)-2-(aminomethyl)cyclohexane-1-carboxylic acid: Exhibits unique properties due to its specific stereochemistry.

Conclusion

This compound is a versatile compound with significant applications in various scientific fields. Its unique stereochemistry and reactivity make it a valuable tool in research and industry.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

(1R,2S)-2-(aminomethyl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C8H15NO2/c9-5-6-3-1-2-4-7(6)8(10)11/h6-7H,1-5,9H2,(H,10,11)/t6-,7-/m1/s1

InChI Key

XOISOAJGMXHXPL-RNFRBKRXSA-N

Isomeric SMILES

C1CC[C@H]([C@H](C1)CN)C(=O)O

Canonical SMILES

C1CCC(C(C1)CN)C(=O)O

Origin of Product

United States

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